

An In-depth Technical Guide to the Physicochemical Parameters of ATX-001 Lipid

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Compound of Interest

Compound Name: ATX-001

Cat. No.: B10855779

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Introduction

ATX-001 is a novel, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its primary application lies in the formulation of lipid nanoparticles (LNPs) for the efficient encapsulation and intracellular delivery of messenger RNA (mRNA). The physicochemical properties of **ATX-001** are critical to its function, influencing the stability of the LNP formulation, the efficiency of mRNA encapsulation, and the mechanism of endosomal escape, which is paramount for the successful delivery of the genetic payload to the cytoplasm of target cells. This technical guide provides a comprehensive overview of the core physicochemical parameters of **ATX-001**, detailed experimental protocols for their determination, and a visualization of its mechanism of action in mRNA delivery.

Physicochemical Parameters of ATX-001

The key physicochemical properties of **ATX-001** are summarized in the table below. These parameters are essential for understanding its behavior in LNP formulations and its interaction with biological membranes.

Parameter	Value	Reference
IUPAC Name	di((Z)-non-2-en-1-yl) 8,8'-((2-((2-(dimethylamino)ethyl)thio)acetyl)azanediyl)dioctanoate	[1]
Molecular Formula	C ₄₀ H ₇₄ N ₂ O ₅ S	[1]
Molecular Weight	695.10 g/mol	[1]
Appearance	Solid powder	[1]
Purity	≥98%	[1]
Solubility	Soluble in DMSO and ethanol	[1]
pKa	6.0 - 6.6	[1]
cLogD	10 - 14	[1]

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical parameters of ionizable lipids like **ATX-001** are crucial for reproducible research and development. Below are representative protocols for determining the apparent pKa and the distribution coefficient (logD).

Determination of Apparent pKa using a TNS-based Fluorescence Assay

The apparent pKa of an ionizable lipid within an LNP formulation is a critical parameter that governs its pH-dependent charge and, consequently, its ability to facilitate endosomal escape. A widely used method for this determination is the 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.[2][3][4][5]

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic environments, such as the core of a lipid nanoparticle. The binding of TNS is dependent on the surface charge of the LNP. As the pH of the environment decreases, the ionizable lipid becomes protonated, leading to a positively

charged LNP surface, which enhances TNS binding and fluorescence. The pH at which 50% of the maximum fluorescence intensity is observed corresponds to the apparent pKa of the LNP.

[2][3]

Materials:

- **ATX-001**-containing LNPs (formulated with other lipid components such as DSPC, cholesterol, and a PEG-lipid)
- 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS)
- A series of buffers covering a pH range from 3 to 10 (e.g., citrate, phosphate, and borate buffers)
- 96-well black microplates
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of TNS in DMSO (e.g., 300 μ M).
- Prepare a series of buffer solutions with pH values ranging from 3 to 10.
- Dilute the **ATX-001**-containing LNP formulation in each of the buffer solutions to a final lipid concentration suitable for the assay.
- In a 96-well black microplate, mix the diluted LNP suspension with the TNS stock solution. A typical final concentration of TNS is 2 μ M.
- Incubate the plate at room temperature for a short period to allow for equilibration.
- Measure the fluorescence intensity at an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 435 nm.
- Plot the fluorescence intensity as a function of pH.

- Fit the data to a sigmoidal curve and determine the pH value at which the fluorescence is 50% of the maximum. This value represents the apparent pKa of the LNP formulation.

Determination of logD by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The distribution coefficient (logD) is a measure of the lipophilicity of an ionizable compound at a given pH. It is a critical parameter for predicting the in vivo behavior of lipid-based drug delivery systems. RP-HPLC is a common method for the experimental determination of logD.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By correlating the retention time of the analyte with that of a series of calibrants with known logP/logD values, the logD of the analyte can be determined. The mobile phase composition, particularly the pH of the aqueous component, is critical for measuring the logD of an ionizable compound.

Materials:

- **ATX-001** lipid
- HPLC system with a UV or charged aerosol detector (CAD)
- Reverse-phase C18 column
- Aqueous buffer at a specific pH (e.g., pH 7.4 phosphate buffer)
- Organic modifier (e.g., methanol or acetonitrile)
- A set of calibration standards with known logP/logD values

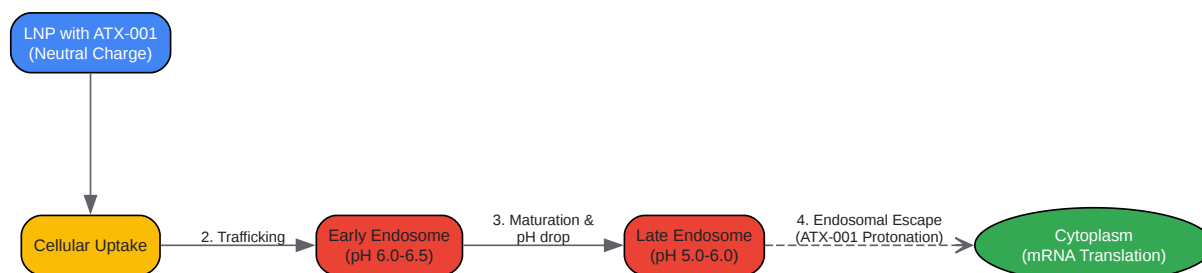
Procedure:

- Prepare a stock solution of **ATX-001** in a suitable organic solvent.
- Prepare a series of mobile phases with varying ratios of the aqueous buffer and the organic modifier.
- Prepare solutions of the calibration standards.

- Inject the calibration standards into the HPLC system and record their retention times for each mobile phase composition.
- For each calibrant, plot the logarithm of the retention factor (k') against the percentage of the organic modifier and extrapolate to 0% organic modifier to obtain $\log k'_w$.
- Generate a calibration curve by plotting the known $\log P/\log D$ values of the standards against their corresponding $\log k'_w$ values.
- Inject the **ATX-001** sample and determine its $\log k'_w$ under the same conditions.
- Use the calibration curve to determine the $\log D$ of **ATX-001** at the pH of the aqueous buffer.

Mechanism of Action in LNP-mRNA Delivery

The functionality of **ATX-001** is intrinsically linked to its role within a lipid nanoparticle for mRNA delivery. The process can be visualized as a multi-step pathway, from cellular uptake to the release of the mRNA payload into the cytoplasm.



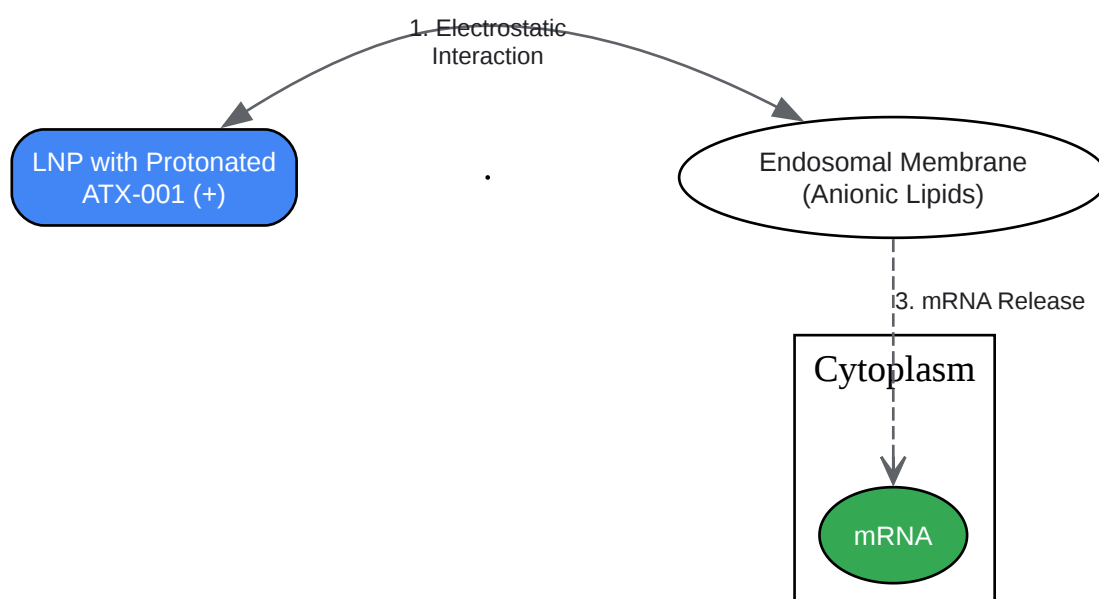
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Caption: LNP-mRNA delivery and endosomal escape pathway.

The diagram above illustrates the key stages of LNP-mediated mRNA delivery. Initially, the LNP containing the neutrally charged **ATX-001** at physiological pH circulates and binds to the cell surface, leading to internalization via endocytosis. As the endosome matures, its internal pH drops. This acidic environment triggers the protonation of the tertiary amine group of **ATX-001**,

resulting in a net positive charge on the lipid. This charge switch is crucial for the subsequent step of endosomal escape.

The positively charged **ATX-001** interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid structures. This disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the desired protein.



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Caption: Mechanism of **ATX-001**-mediated endosomal escape.

This second diagram provides a more focused view of the endosomal escape mechanism. The protonated **ATX-001** within the LNP electrostatically interacts with the anionic lipids of the late endosomal membrane. This interaction is thought to induce a phase transition in the lipid arrangement, disrupting the integrity of the endosomal membrane and creating pores through which the mRNA can escape into the cytoplasm. This critical step prevents the degradation of the mRNA in the lysosome and ensures its availability for protein synthesis.

Conclusion

The ionizable lipid **ATX-001** possesses specific physicochemical properties that are finely tuned for its role in LNP-mediated mRNA delivery. A thorough understanding and precise measurement of its pKa and logD are essential for the rational design and optimization of potent and safe nucleic acid therapeutics. The provided experimental protocols offer a framework for the characterization of **ATX-001** and similar ionizable lipids, while the visualized mechanism of action highlights the critical role of pH-dependent protonation in overcoming the endosomal barrier. This technical guide serves as a valuable resource for researchers and professionals working to advance the field of genetic medicine.

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